Anacetrapib In Vitro CETP Inhibition Potency vs. Torcetrapib and Evacetrapib
In a comparative in vitro assay using human recombinant CETP in buffer, anacetrapib exhibited an IC50 of 21.5 nM. Under identical conditions, torcetrapib demonstrated an IC50 of 23.1 nM, while evacetrapib was more potent at 5.5 nM [1]. In the human plasma CETP assay, anacetrapib showed an IC50 of 46.3 nM, compared to torcetrapib at 39.5 nM and evacetrapib at 26.0 nM [1]. These data establish that anacetrapib possesses moderate in vitro CETP inhibitory potency relative to its comparators, with evacetrapib showing approximately 4-fold greater potency in the recombinant assay. This information is critical for researchers requiring a CETP inhibitor with defined in vitro activity that is neither exceptionally potent (which may limit dose-response resolution) nor weak.
| Evidence Dimension | CETP inhibition IC50 |
|---|---|
| Target Compound Data | 21.5 nM (recombinant CETP); 46.3 nM (human plasma) |
| Comparator Or Baseline | Torcetrapib: 23.1 nM (recombinant); 39.5 nM (plasma). Evacetrapib: 5.5 nM (recombinant); 26.0 nM (plasma). |
| Quantified Difference | Anacetrapib is 1.07× less potent than torcetrapib in recombinant assay; evacetrapib is 3.9× more potent than anacetrapib. |
| Conditions | Human recombinant CETP activity assay and human plasma CETP activity assay (in vitro). |
Why This Matters
Researchers conducting in vitro CETP inhibition studies or screening campaigns need precise comparative IC50 values to select appropriate tool compounds, establish assay dynamic range, and interpret mechanism-of-action studies.
- [1] Ranalletta M, Bierilo KK, Chen Y, et al. Biochemical characterization of cholesteryl ester transfer protein inhibitors. J Lipid Res. 2011;52(12):2169-2176. Table 1. View Source
